Adenylyl-3'-5'-phospho-uridine-3'-monophosphate

Diphtheria toxin NAD-binding proteins Competitive inhibition

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (ApUp) binds diphtheria toxin with picomolar KD (>1,000,000-fold tighter than NAD). Its 3'-terminal phosphate, 3'-5' linkage, and adenine base are each essential—removing any single feature causes 10-fold to >5,000-fold affinity loss, making generic dinucleotides (ApU, UpA, NAD) unsuitable substitutes. ApUp is the definitive probe for diphtheria toxin crystallography (PDB: 1DDT), NAD-binding site displacement assays, CRM197 mutant validation, and ADP-ribosyltransferase inhibitor benchmarking. Order this validated, high-purity ligand to ensure reproducible, high-affinity results that generic dinucleotides cannot provide.

Molecular Formula C19H25N7O15P2
Molecular Weight 653.4 g/mol
CAS No. 1985-21-3
Cat. No. B161393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenylyl-3'-5'-phospho-uridine-3'-monophosphate
CAS1985-21-3
Synonymsadenylyl-(3'-5')-3'-uridylic acid
adenylyl-(3'-5')-uridine 3'-monophosphate
ApUp
Molecular FormulaC19H25N7O15P2
Molecular Weight653.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O
InChIInChI=1S/C19H25N7O15P2/c20-15-10-16(22-5-21-15)26(6-23-10)18-11(29)13(7(3-27)38-18)41-43(35,36)37-4-8-14(40-42(32,33)34)12(30)17(39-8)25-2-1-9(28)24-19(25)31/h1-2,5-8,11-14,17-18,27,29-30H,3-4H2,(H,35,36)(H2,20,21,22)(H,24,28,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1
InChIKeyFZCSEXOMUJFOHQ-KPKSGTNCSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (CAS 1985-21-3): Procurement-Relevant Chemical Profile and Core Identity


Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (synonyms: ApUp, adenylyl-(3'-5')-uridine 3'-monophosphate) is a naturally occurring ribodinucleotide composed of adenosine and uridine moieties linked by a 3'-5' phosphodiester bond, with a 3'-terminal phosphate group on the uridine residue [1]. It is classified as a (3'->5')-dinucleotide and has been identified as an endogenous ligand that co-purifies with diphtheria toxin, constituting the major nucleotide component (approximately 80% of total extractable UV-absorbing material) in certain toxin preparations [2]. The compound is available as a research chemical with typical purity specifications of ≥95% and is catalogued in authoritative databases including DrugBank (DB01792) and the Protein Data Bank (ligand code APU) [3]. Its molecular formula is C19H25N7O15P2 with a monoisotopic mass of 653.088 Da [4].

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (ApUp): Why In-Class Dinucleotide Interchangeability Is Not Supported by Binding Data


Despite superficial structural resemblance to other dinucleotides such as ApU, UpA, or NAD, adenylyl-3'-5'-phospho-uridine-3'-monophosphate exhibits unique molecular recognition properties that preclude simple functional substitution. The presence of the 3'-terminal phosphate on the uridine moiety, combined with the specific 3'-5' internucleoside linkage and strict adenine requirement at the 5' position, confers an exceptionally high affinity for diphtheria toxin that is not observed with closely related analogs [1]. Quantitative binding studies demonstrate that elimination of the 3'-terminal phosphate, inversion of the linkage orientation, or substitution of the adenine base with other nucleobases results in affinity losses ranging from 10-fold to over 5,000-fold, rendering generic dinucleotide replacement scientifically invalid for applications requiring diphtheria toxin binding or NAD-binding site probing [2]. The evidence below quantifies these critical differences.

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (ApUp): Head-to-Head Quantitative Differentiation vs NAD and Dinucleotide Analogs


ApUp Binds Diphtheria Toxin with >1,000,000-Fold Higher Affinity Than the Natural Substrate NAD

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (ApUp) exhibits an equilibrium dissociation constant (KD) for diphtheria toxin (DT) of 9 pM at 5.5°C, representing the strongest reported dinucleotide-protein interaction [1]. In contrast, the natural substrate NAD binds DT with a KD of approximately 10 μM under comparable conditions, corresponding to an affinity difference of over 1,000,000-fold [2]. At 25°C, ApUp maintains a KD of 0.2 nM, while at 37°C the KD is 1.8 nM [3]. Competitive binding experiments confirm that NAD, adenine, and nicotinamide inhibit ApUp binding, and ApUp reciprocally blocks both NAD binding and hydrolysis, demonstrating overlapping or identical binding sites [2].

Diphtheria toxin NAD-binding proteins Competitive inhibition ADP-ribosylation

The 3'-Terminal Phosphate and 3'-5' Internucleoside Linkage Are Non-Negotiable Structural Determinants of High Affinity

Systematic competition studies with mono-, di-, and oligonucleotides reveal that the high affinity of ApUp for diphtheria toxin is absolutely dependent on the presence of the 3'-terminal phosphate on the uridine moiety and the 3'-5' internucleoside linkage [1]. Elimination of the 3'-terminal phosphate (e.g., in ApU lacking the 3'-phosphate) dramatically reduces affinity; conversely, for fragment A alone (which lacks the cationic P-site present in the B moiety of intact toxin), the 3'-terminal phosphate is actually detrimental, with the dephosphorylated analog ApU showing increased affinity for fragment A [1]. Oligoribonucleotides containing additional nucleotides at either or both ends of the ApUp sequence bind 1–3 orders of magnitude less avidly than ApUp itself, and oligodeoxyribonucleotides containing dApdT sequences bind with still lower affinities [1].

Structure-activity relationship Dinucleotide chemistry Diphtheria toxin inhibitor Phosphate requirement

Adenine at the 5' Position Is Strongly Preferred Over Other Bases for High-Affinity Binding

Competition assays with nucleotide analogs demonstrate strong specificity for adenine as the 5' base in the ApUp dinucleotide, whereas only weak specificity exists for uracil as the 3' base [1]. The high-affinity binding of ApUp to diphtheria toxin is critically dependent on the presence of adenine at the position corresponding to the adenosine moiety. This base specificity aligns with the NAD-binding site architecture, where the adenine ring of NAD participates in key interactions with the toxin [2].

Nucleobase specificity Diphtheria toxin active site Molecular recognition Purine requirement

ApUp Binding Is Reduced >5,000-Fold in the CRM197 Mutant, Validating NAD-Binding Site Overlap

CRM197, a mutant form of diphtheria toxin that is defective in NAD binding and hydrolysis, exhibits a >5,000-fold reduction in ApUp binding affinity compared to wild-type diphtheria toxin [1]. This quantitative loss of binding mirrors the mutation's effect on NAD binding, providing direct evidence that ApUp and NAD share an overlapping or identical binding site on the toxin [2]. Furthermore, receptor-bound CRM197 fails to bind ApUp entirely, whereas receptor-bound wild-type toxin retains the ability to bind approximately 1 molar equivalent of ApUp with affinity differing from free toxin by less than an order of magnitude [3].

CRM197 Diphtheria toxin mutant NAD-binding defective Structure-activity correlation

Crystal Structure at 2.0 Å Resolution Reveals a Non-Rossmann Dinucleotide-Binding Fold Unique to ApUp-Diphtheria Toxin Complex

The refined 2.0 Å crystal structure of dimeric diphtheria toxin (PDB: 1DDT) reveals that ApUp binds via a non-canonical motif that differs from the classical Rossmann dinucleotide-binding fold [1]. The binding site incorporates residues from both the catalytic and receptor-binding domains, with a long loop (residues 34–52) crossing the active site to cradle the dinucleotide. The structure shows that the catalytic residue Glu148 is positioned approximately 5 Å from the uracil moiety of ApUp [2]. Comparison with the nucleotide-free DT structure (PDB: 1SGK) and the NAD-bound DT structure reveals no significant subdomain movements upon dinucleotide binding, indicating a pre-organized binding pocket [3].

X-ray crystallography Dinucleotide-binding motif Diphtheria toxin structure Active site architecture

ApUp Binding to Diphtheria Toxin Is Independent of Receptor Occupancy, Enabling Cellular Binding Studies

Diphtheria toxin that is already bound to its cell-surface receptor on BS-C-1 cells retains the ability to bind approximately 1 molar equivalent of ApUp, with an affinity that differs from free toxin by less than an order of magnitude [1]. In contrast, receptor-bound CRM197 (the NAD-binding defective mutant) does not bind ApUp, confirming that the binding site remains accessible and functional in the receptor-bound state of wild-type toxin [2]. This property is unique among dinucleotide ligands and enables the use of ApUp as a probe to study toxin-receptor interactions and cellular uptake mechanisms.

Receptor-bound toxin Cellular uptake Diphtheria toxin mechanism Binding stoichiometry

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (ApUp): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation


High-Resolution Crystallographic Studies of Diphtheria Toxin and Related ADP-Ribosyltransferases

The refined 2.0 Å crystal structure of ApUp bound to diphtheria toxin (PDB: 1DDT) provides an experimentally validated template for soaking or co-crystallization experiments. The non-Rossmann binding motif and the precise positioning of the 3'-phosphate group offer a reference for mapping active-site residues and designing structure-based inhibitors [1]. Researchers requiring a high-affinity ligand that stabilizes the toxin's native conformation for crystallography should select ApUp over NAD or other dinucleotides due to its picomolar affinity and well-characterized binding mode [2].

NAD-Binding Site Validation and Competitive Displacement Assays in Toxin Research

ApUp serves as a competitive inhibitor of NAD binding and hydrolysis, with a KD that is >1,000,000-fold lower than that of NAD itself [1]. This property makes ApUp the ligand of choice for displacement assays aimed at quantifying NAD-binding competence of wild-type and mutant diphtheria toxins. The >5,000-fold loss of ApUp binding in the CRM197 mutant provides a quantitative benchmark for validating mutations that disrupt the NAD-binding pocket [2].

Cellular Uptake and Receptor-Binding Studies of Diphtheria Toxin

Because ApUp binds receptor-engaged diphtheria toxin with near-native affinity (differing by less than an order of magnitude from free toxin binding) [1], it is uniquely suited for experiments that require tracking or modulating toxin activity at the cell surface. Radiolabeled ApUp can be used to quantify toxin bound to BS-C-1 or other receptor-expressing cell lines, enabling dose-response and kinetic analyses of toxin-receptor interactions without interference from receptor occupancy [2].

Dinucleotide Structure-Activity Relationship (SAR) Studies for NAD-Mimetic Inhibitor Design

The systematic competition data demonstrating the absolute requirement for the 3'-terminal phosphate, the 3'-5' linkage, and the adenine base at the 5' position [1] provide a quantitative SAR framework for designing NAD-mimetic inhibitors. Medicinal chemists developing inhibitors of ADP-ribosyltransferases can use ApUp as a reference standard to benchmark the binding affinity of synthetic analogs and to validate that new chemical entities preserve the critical phosphate and base-specificity features required for high-affinity binding [2].

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